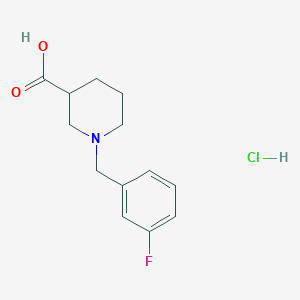

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride

Overview

Description

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorobenzyl group and the carboxylic acid moiety in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride

- 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride

- 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride

Uniqueness

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is unique due to the specific position of the fluorine atom on the benzyl group. This positional isomerism can lead to differences in chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs. The presence of the fluorine atom can also enhance the compound’s metabolic stability and binding affinity to certain targets .

Biological Activity

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H16ClFNO2

- Molecular Weight : 273.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperidine ring allows for significant binding interactions through hydrogen bonding and hydrophobic interactions.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which are critical in viral replication processes. For instance, it demonstrated nanomolar potency against the papain-like protease (PLpro) from the SARS coronavirus, highlighting its potential as an antiviral agent .

- Cell Signaling Modulation : It influences cell signaling pathways that can alter gene expression and cellular metabolism.

Biological Activity and Therapeutic Potential

This compound has been evaluated for various therapeutic applications:

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties. Notably, a derivative with a 3-fluorobenzyl group showed an IC50 value of 0.15 μM against SARS-CoV PLpro, which is substantially lower than that of other tested compounds . This suggests a strong potential for development as a broad-spectrum antiviral drug.

Anticancer Properties

Research has also explored the anticancer potential of piperidine derivatives, including this compound. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological activity against tumors .

Case Studies and Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| X-ray Structural Evaluation | Demonstrated high binding affinity to PLpro from SARS-CoV | 0.15 μM |

| Anticancer Activity Assessment | Induced apoptosis in FaDu hypopharyngeal tumor cells | Better than bleomycin |

| Structure-Activity Relationship Analysis | Identified optimal substituent positions for enhanced activity | Various IC50 values across derivatives |

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2.ClH/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17;/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASLSBAYLAWQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.